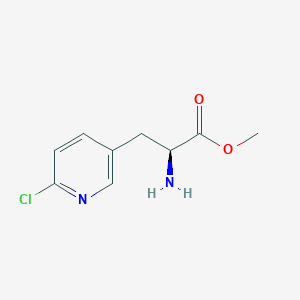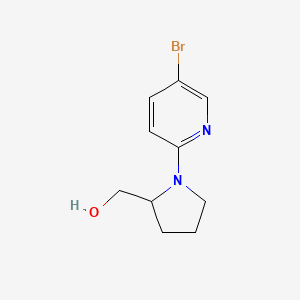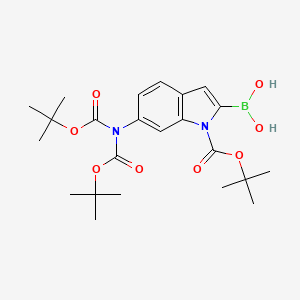![molecular formula C10H9N3O3 B12974145 2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)
2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with additional functional groups such as methyl and carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-diaminopyridine with a suitable diketone in the presence of an acid catalyst can lead to the formation of the desired pyridopyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism by which 2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s functional groups and overall structure, which allow it to form specific bonds with its targets .
類似化合物との比較
Similar Compounds
2,3-Dimethylpyrido[3,4-b]pyrazine: Lacks the carboxylic acid group, which affects its reactivity and applications.
5-Oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid: Lacks the methyl groups, which can influence its chemical properties and biological activity.
Uniqueness
2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups with the pyridopyrazine ring system makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2,3-dimethyl-5-oxo-6H-pyrido[3,4-b]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-4-5(2)13-8-7(12-4)6(10(15)16)3-11-9(8)14/h3H,1-2H3,(H,11,14)(H,15,16) |
InChIキー |
YOGRCEVVFXRUPL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C(=CNC2=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)


![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)



![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
